molecular formula C8H6N2O2 B7777728 3-phenyl-2H-1,2,4-oxadiazol-5-one

3-phenyl-2H-1,2,4-oxadiazol-5-one

Cat. No.: B7777728
M. Wt: 162.15 g/mol
InChI Key: LMBDRBXGTCUBIH-UHFFFAOYSA-N
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Description

3-Phenyl-2H-1,2,4-oxadiazol-5-one (CAS: Not explicitly provided; molecular formula: C₉H₇N₂O₂) is a heterocyclic compound featuring a fused oxadiazolone ring substituted with a phenyl group at the 3-position. Its structure has been crystallographically characterized, revealing planar ring systems interconnected via N–H⋯O, C–H⋯N, and C–H⋯O hydrogen bonds, forming complex molecular sheets . This compound is notable for its role as a bioisostere for carboxylic acids, offering improved lipophilicity (ΔlogD = +0.7 compared to benzoic acid) and enhanced bioavailability in drug design . It has been integrated into pharmacologically active compounds, including retinoids, AT1 antagonists, and enzyme inhibitors, due to its geometric and electronic mimicry of carboxylate groups .

Properties

IUPAC Name

3-phenyl-2H-1,2,4-oxadiazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8-9-7(10-12-8)6-4-2-1-3-5-6/h1-5H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBDRBXGTCUBIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)ON2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NC(=O)ON2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of Arylamidoximes with Succinic Anhydride

In a study by SciELO, benzamidoxime (1a ) reacted with succinic anhydride (2 ) in dioxane under reflux to yield 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl]propionic acid (3a ) with 70–85% efficiency. The reaction proceeds via nucleophilic attack of the amidoxime’s hydroxyl oxygen on the anhydride, followed by cyclodehydration (Figure 1). This method is scalable but requires prolonged heating (4–6 hours).

Mechanistic Pathway :

Amidoxime+Succinic AnhydrideΔ,DioxaneThis compound Derivative+H2O\text{Amidoxime} + \text{Succinic Anhydride} \xrightarrow{\Delta, \text{Dioxane}} \text{this compound Derivative} + \text{H}_2\text{O}

Ester-Mediated Cyclization

Methyl 2-haloacetates (e.g., methyl 2-chloroacetate, 2b ) react with phenylamidoxime (1a ) in dimethyl sulfoxide (DMSO) using tert-butoxide bases (e.g., t-BuONa) to form the oxadiazolone ring. Optimal conditions include:

  • Solvent : DMSO

  • Base : t-BuONa (2 equivalents)

  • Temperature : Room temperature

  • Yield : 50% for this compound (3a ).

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency and reduces time. A domestic microwave oven (60% power, 15 minutes) achieved 60–80% yields for this compound derivatives. This method avoids solvent use, aligning with green chemistry principles.

Example Protocol :

  • Mix benzamidoxime (1a ) and methyl 2-bromoacetate (2a ) in a vortex mixer.

  • Irradiate at 300 W for 10–15 minutes.

  • Purify via precipitation in cold water.

Industrial-Scale Production

Continuous Flow Reactors

Industrial methods prioritize scalability and reproducibility. Continuous flow systems enable rapid mixing and temperature control, reducing side products. A two-step process is employed:

  • Amidoxime Synthesis : Reaction of benzonitrile with hydroxylamine.

  • Cyclization : React amidoxime with methyl chloroacetate in a flow reactor (residence time: 5 minutes).

Key Parameters :

ParameterValue
Temperature80°C
Pressure2 bar
Throughput1 kg/h
Purity>95%

Solvent and Base Optimization

Solvent polarity and base strength critically influence yield (Table 1).

Table 1: Solvent and Base Screening for Cyclization

EntrySolventBaseTime (h)Yield (%)
1DMSOt-BuONa1850
2EthanolNaOH2435
3DMFK₂CO₃1245
4AcetoneNaOEt1828

DMSO with strong bases (e.g., t-BuONa) maximizes deprotonation of the amidoxime, accelerating cyclization.

Characterization and Quality Control

Synthetic products are validated using:

  • 1H NMR : Peaks at δ 8.30–8.36 ppm (aromatic protons) and δ 4.44 ppm (oxadiazolone methylene).

  • 13C NMR : Carbonyl signals at δ 166.0 ppm (C=O) and δ 150.9 ppm (C=N).

  • HRMS : [M–H]⁻ ion at m/z 220.0364.

Challenges and Limitations

  • Byproduct Formation : Competing reactions yield bis-oxadiazoles (4a-f ) or diaryl-oxadiazoles (5a-f ).

  • Sensitivity to Moisture : Amidoximes hydrolyze in aqueous conditions, necessitating anhydrous solvents .

Chemical Reactions Analysis

Types of Reactions

3-phenyl-2H-1,2,4-oxadiazol-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-phenyl-2H-1,2,4-oxadiazol-5-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-phenyl-2H-1,2,4-oxadiazol-5-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Table 1: Key Physicochemical Parameters of Selected 1,2,4-Oxadiazol-5-one Derivatives

Compound Name Substituent(s) Molecular Formula logD Key Feature(s) Reference(s)
3-Phenyl-2H-1,2,4-oxadiazol-5-one Phenyl at C3 C₉H₇N₂O₂ +0.7* Carboxylic acid bioisostere; hydrophobic
3-(3-Nitrophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one 3-Nitrophenyl at C3 C₈H₅N₃O₄ N/A Electron-withdrawing nitro group; dihydro
3-(4-Nitrophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one 4-Nitrophenyl at C3 C₈H₅N₃O₄ N/A Enhanced polarity; scaffold for synthesis
4-(3-Bromophenyl)-2-phenylphthalazin-1(2H)-one 3-Bromophenyl at C4 C₁₉H₁₂BrN₃O₂ N/A Bromine substituent for halogen bonding
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole CF₃-phenyl at C3 C₁₄H₁₀F₃N₅O N/A Trifluoromethyl group enhances metabolic stability

*ΔlogD relative to benzoic acid .

Key Observations :

  • Hydrophobicity : The phenyl-substituted oxadiazolone (logD +0.7) is significantly more lipophilic than benzoic acid, making it advantageous for crossing biological membranes .
  • Halogen Substitution : Bromine in 4-(3-bromophenyl)-2-phenylphthalazin-1(2H)-one enables halogen bonding, a critical feature in protein-ligand interactions .

Table 2: Pharmacological Profiles of Oxadiazol-5-one Derivatives

Compound Target/Activity IC₅₀/EC₅₀ Application Notes Reference(s)
This compound RAR-β (Retinoic Acid Receptor) EC₅₀ = 26 nM Used in retinoid analogs for dermatology
Compound 19 (1,3,4-oxadiazol-5-one) Soluble Epoxide Hydrolase (sEH) IC₅₀ = 42 nM Dual mPGES-1/sEH inhibition; anti-inflammatory
Compound 38a (oxadiazolone derivative) ChemR23 inhibition Not reported Improved oral bioavailability vs. tetrazole analogs
Marine sponge-derived oxadiazolone Antibacterial vs. Vibrio spp. Not reported Natural product with anti-vibriosis activity

Key Observations :

  • Receptor Modulation: The phenyl-oxadiazolone scaffold in retinoids (e.g., EC₅₀ = 26 nM on RAR-β) demonstrates potency comparable to carboxylic acid-based drugs like tazarotene .
  • Enzyme Inhibition : 1,3,4-Oxadiazol-5-one derivatives (e.g., compound 19) show selective sEH inhibition (IC₅₀ = 42 nM), highlighting the importance of ring isomerism on target specificity .
  • Bioavailability : Replacement of tetrazole with oxadiazolone (compound 38a) improves pharmacokinetic parameters, underscoring its metabolic stability .

Q & A

Q. Optimization Strategies :

  • Temperature Control : Elevated temperatures (80–120°C) improve reaction rates but require reflux conditions to avoid decomposition .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalysts : Lewis acids (e.g., ZnCl₂) can accelerate cyclization .

Q. Example Reaction Table :

PrecursorReagents/ConditionsYield (%)Reference
Benzamidoxime + Benzoyl ClPOCl₃, DMF, 100°C, 6h75
Phenyl nitrile + HydroxylamineEtOH, reflux, 12h68

How do electronic effects of substituents on the phenyl ring influence the reactivity of this compound derivatives in nucleophilic substitution reactions?

Advanced Research Question
Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring increase electrophilicity of the oxadiazole ring, enhancing susceptibility to nucleophilic attack. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) reduce reactivity .

Q. Methodological Approach :

  • Hammett Studies : Correlate substituent σ values with reaction rates.
  • Computational Analysis : Use DFT to calculate partial charges on reactive sites (e.g., C-5 of oxadiazole) .

Q. Example Data :

Substituentσ ValueReaction Rate (k, s⁻¹)
-NO₂+1.270.45
-OCH₃-0.270.12

What spectroscopic and crystallographic methods are most effective for confirming the structure of this compound and its derivatives?

Basic Research Question

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 7.3–8.1 ppm (aromatic protons) and δ 5.8–6.2 ppm (oxadiazole ring protons) .
    • ¹³C NMR : Carbonyl (C=O) signals at ~170 ppm .
  • X-ray Crystallography : Resolves bond lengths (e.g., N-O: 1.36 Å) and confirms planarity of the oxadiazole ring .

Q. Validation Workflow :

Purity Check : HPLC (≥95% purity).

Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

How can researchers resolve discrepancies in biological activity data reported for this compound analogs across different studies?

Advanced Research Question
Discrepancies may arise from variations in assay conditions or compound purity. Recommendations:

  • Standardized Assays : Use MIC (Minimum Inhibitory Concentration) for antimicrobial studies with consistent bacterial strains (e.g., S. aureus ATCC 25923) .
  • Control Compounds : Include reference drugs (e.g., ciprofloxacin for antibacterial assays).
  • Dose-Response Curves : Generate IC₅₀ values with triplicate measurements to ensure reproducibility .

Q. Example Contradiction Resolution :

StudyIC₅₀ (µM)Assay Condition
A12.5MTT assay, 24h incubation
B45.0Resazurin assay, 48h
Solution: Harmonize incubation time and assay type.

What are the proposed mechanisms for the ring-opening reactions of this compound under acidic or basic conditions?

Mechanistic Research Question

  • Acidic Conditions : Protonation at the N-2 position leads to ring cleavage, forming a nitrile and isocyanate intermediate .
  • Basic Conditions : Hydroxide attack at C-5 generates an open-chain carboxylate derivative .

Q. Supporting Evidence :

  • Kinetic Studies : Pseudo-first-order kinetics observed in basic hydrolysis .
  • Isolation of Intermediates : Trapping with amines confirms isocyanate formation .

How can DFT calculations be applied to predict the regioselectivity of electrophilic attacks on this compound?

Computational Research Question

  • Fukui Indices : Identify nucleophilic sites (e.g., C-5 has higher f⁻ index).
  • Electrostatic Potential Maps : Highlight electron-deficient regions susceptible to electrophiles .

Q. Software Tools :

  • Gaussian 16 (B3LYP/6-31G* basis set).
  • Visualization: Multiwfn or VMD.

What in vitro assays are recommended for evaluating the antimicrobial potential of this compound derivatives?

Biological Research Question

  • Antibacterial : Broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
  • Antifungal : Disk diffusion assay for C. albicans.
  • Cytotoxicity : Parallel testing on mammalian cells (e.g., HEK293) to assess selectivity .

Q. Example Protocol :

Prepare compound dilutions in DMSO (≤1% final concentration).

Incubate with cultures for 18–24h at 37°C.

Measure inhibition zones or optical density (OD₆₀₀).

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